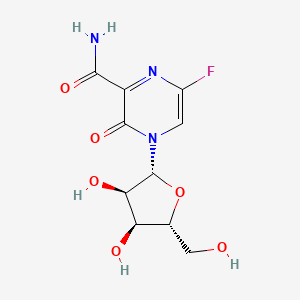![molecular formula C₁₂H₂₀O₄S B1148307 méthanesulfonate d'éthyle [(1S)-7,7-diméthyl-2-oxobicyclo[2.2.1]heptan-1-yle] CAS No. 154335-57-6](/img/structure/B1148307.png)
méthanesulfonate d'éthyle [(1S)-7,7-diméthyl-2-oxobicyclo[2.2.1]heptan-1-yle]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a chemical compound with the molecular formula C12H20O4S. It is characterized by its bicyclic structure, which includes a seven-membered ring fused to a three-membered ring, and a methanesulfonate ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Méthodes De Préparation
The synthesis of ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate typically involves the reaction of a suitable bicyclic ketone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The ketone group in the bicyclic structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation at the methanesulfonate group to form sulfonic acids or sulfonates, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Mécanisme D'action
The mechanism of action of ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure allows for unique interactions with these targets, potentially enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate can be compared with other similar compounds, such as:
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: Similar bicyclic structure but with a carboxylate group instead of a methanesulfonate group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde: Contains an aldehyde group instead of a methanesulfonate group.
7,7-Dimethyl-1-vinylbicyclo[2.2.1]hept-2-yl oxo (phenyl)acetate: Features a vinyl group and an oxo (phenyl)acetate group.
The uniqueness of ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[22
Propriétés
IUPAC Name |
ethyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGNNYOXDWQFY-FFFFSGIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)C[C@@]12CCC(C1(C)C)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)



![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)






